molecular formula C9H11N3O B13461773 6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-ol

6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-ol

Cat. No.: B13461773
M. Wt: 177.20 g/mol
InChI Key: BORKQDVHYSYNHI-UHFFFAOYSA-N
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Description

6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-ol is a heterocyclic compound that features a benzodiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with formaldehyde and a suitable amine source under acidic conditions to form the benzodiazole ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-ol is unique due to its benzodiazole core, which imparts specific chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

5-(aminomethyl)-3-methyl-1H-benzimidazol-2-one

InChI

InChI=1S/C9H11N3O/c1-12-8-4-6(5-10)2-3-7(8)11-9(12)13/h2-4H,5,10H2,1H3,(H,11,13)

InChI Key

BORKQDVHYSYNHI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)CN)NC1=O

Origin of Product

United States

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